molecular formula C12H17Cl2N3S B1519508 2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride CAS No. 1171038-67-7

2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride

Cat. No.: B1519508
CAS No.: 1171038-67-7
M. Wt: 306.3 g/mol
InChI Key: SANHMEMTMIYEFM-UHFFFAOYSA-N
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Description

2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride ( 1171038-67-7) is a chemical compound with the molecular formula C 12 H 17 Cl 2 N 3 S and a molecular weight of 306.25 g/mol . This salt form incorporates a benzothiazole core linked to a piperazine moiety via a methylene bridge. The dihydrochloride salt offers enhanced solubility and stability for research applications. The compound is of significant interest in medicinal chemistry and neuroscience research, particularly as a scaffold for developing multitarget-directed ligands (MTDLs) for neurodegenerative diseases . The benzothiazole privileged structure is known for diverse pharmacological activities, while the piperazine ring is a biologically active scaffold common in central nervous system (CNS) active compounds . This structure aligns with the pharmacophore model of histamine H3 receptor (H3R) antagonists/inverse agonists, which are investigated for their potential to enhance the release of neurotransmitters like acetylcholine, dopamine, and norepinephrine in the brain . As such, this compound serves as a key intermediate or precursor in the synthesis of novel molecules aimed at addressing complex pathologies like Alzheimer's disease through multi-targeted approaches. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(piperazin-1-ylmethyl)-1,3-benzothiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S.2ClH/c1-2-4-11-10(3-1)14-12(16-11)9-15-7-5-13-6-8-15;;/h1-4,13H,5-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANHMEMTMIYEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC3=CC=CC=C3S2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Benzothiazole Core

A common route to benzothiazole derivatives involves the condensation of substituted anilines with ammonium thiocyanate in the presence of bromine as a catalyst. This step yields 2-aminobenzothiazole intermediates, which are key precursors for further functionalization.

  • Example reaction: p-substituted aniline + ammonium thiocyanate + bromine → 2-aminobenzothiazole derivative.

Introduction of Piperazinylmethyl Group

The piperazinylmethyl substituent is typically introduced via nucleophilic substitution reactions involving chloroalkyl derivatives or through Mannich-type reactions.

  • One reported method involves reacting 2-aminobenzothiazole derivatives with chloroacetyl chloride to form chloroacetamide intermediates, which then undergo substitution with piperazine to yield the desired piperazinylmethyl benzothiazole.

  • Alternatively, direct alkylation of benzothiazole nitrogen or amino groups with piperazinylmethyl halides in polar aprotic solvents like dimethylformamide (DMF) under reflux conditions is employed.

Detailed Preparation Procedure

Below is a generalized preparation scheme based on literature data:

Step Reagents & Conditions Description Outcome
1 p-Substituted aniline + ammonium thiocyanate + bromine catalyst Condensation reaction to form 2-aminobenzothiazole 2-Aminobenzothiazole intermediate
2 2-Aminobenzothiazole + chloroacetyl chloride (in presence of base) Formation of 2-chloroacetamide benzothiazole intermediate Chloroacetamide derivative
3 Chloroacetamide intermediate + piperazine (in DMF, reflux) Nucleophilic substitution to introduce piperazinylmethyl group 2-(Piperazin-1-ylmethyl)-1,3-benzothiazole
4 Treatment with hydrochloric acid Formation of dihydrochloride salt This compound

This sequence is supported by the synthesis of related benzothiazole derivatives reported in recent reviews and research articles.

Reaction Conditions and Optimization

  • Solvents: Ethanol and DMF are commonly used solvents. Ethanol is preferred for initial condensation steps, while DMF is favored for nucleophilic substitution due to its polar aprotic nature enhancing reactivity.

  • Catalysts and Bases: Bromine acts as a catalyst in the initial condensation. Triethylamine or potassium carbonate are typical bases used to neutralize acid byproducts and facilitate substitution reactions.

  • Temperature: Reflux conditions (80–125°C) are standard for substitution steps to ensure reaction completion within reasonable timeframes (4–8 hours).

  • Monitoring: Thin-layer chromatography (TLC) is widely used to monitor reaction progress.

Research Findings and Yields

  • The preparation methods yield high purity 2-(Piperazin-1-ylmethyl)-1,3-benzothiazole derivatives, with yields typically ranging from 70% to 90% depending on reaction conditions and purification techniques.

  • Formation of the dihydrochloride salt enhances compound stability and solubility, facilitating biological testing and pharmaceutical formulation.

  • Structural confirmation is commonly achieved via spectroscopic methods such as ^1H NMR, LC-MS, and IR spectroscopy.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Solvent Conditions Yield (%) Notes
Condensation + Substitution p-Substituted aniline Ammonium thiocyanate, bromine, chloroacetyl chloride, piperazine Ethanol, DMF Reflux 4–8 h 75–90 Classic method, well-documented
Direct Alkylation 2-Aminobenzothiazole Piperazinylmethyl halide DMF Reflux 6 h 70–85 Efficient, fewer steps
Mannich-type Reaction Benzothiazole derivatives Formaldehyde, piperazine Ethanol Room temp to reflux 65–80 Alternative approach

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Ring

The secondary amines in the piperazine group are reactive toward electrophilic agents. Key reactions include:

Alkylation Reactions

  • Example : Reaction with alkyl halides (e.g., bromomethyl derivatives) in dimethylformamide (DMF) or isopropanol under basic conditions (e.g., K₂CO₃) forms quaternary ammonium salts .

  • Conditions :

    ReagentSolventTemperatureYieldSource
    1-(Bromomethyl)-3-methylbenzeneDMF145°C~70%

Acylation Reactions

  • Piperazine reacts with acyl chlorides (e.g., acetyl chloride) to form amides. This reaction typically occurs in inert solvents like dichloromethane at room temperature .

Reactivity of the Benzothiazole Core

The benzothiazole ring exhibits electrophilic aromatic substitution (EAS) and sulfur-based reactivity:

Electrophilic Aromatic Substitution

  • Nitration : Directed by the electron-withdrawing thiazole ring, substitution occurs at the C5 or C7 positions under HNO₃/H₂SO₄ conditions .

  • Halogenation : Bromine or chlorine can substitute at the C6 position in the presence of Lewis acids (e.g., FeBr₃) .

Sulfur Oxidation

  • The thiazole sulfur can oxidize to sulfoxide or sulfone derivatives using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) .

Acid-Base Reactions

The compound exists as a dihydrochloride salt, enabling reversible protonation:

  • Deprotonation : Treatment with NaOH or NH₄OH liberates the free base (2-(Piperazin-1-ylmethyl)-1,3-benzothiazole), increasing solubility in organic solvents .

  • Reprotonation : Reacts with HCl gas in ethanol to regenerate the salt form .

Methylene Bridge Reactivity

The CH₂ group linking benzothiazole and piperazine undergoes:

Oxidation

  • Catalytic oxidation (e.g., KMnO₄ in acidic conditions) converts the methylene bridge to a ketone, forming 2-(Piperazin-1-ylcarbonyl)-1,3-benzothiazole .

Radical Reactions

  • Under UV light, the bridge participates in radical coupling reactions with alkenes or alkynes .

Complexation with Metal Ions

The piperazine nitrogen and benzothiazole sulfur act as ligands for transition metals:

  • Example : Forms stable complexes with Cu(II) or Fe(III) in aqueous ethanol, validated by UV-Vis and ESR spectroscopy .

Comparative Reaction Table

Reaction TypeReagents/ConditionsProductYieldSource
Alkylation1-(Bromomethyl)-3-methylbenzene, DMF, 145°CQuaternary ammonium derivative70%
Oxidation (Sulfur)H₂O₂, acetic acid, 60°CBenzothiazole sulfoxide85%
DeprotonationNaOH, H₂OFree base (neutral form)>95%
Metal ComplexationCuCl₂, ethanol[Cu(C₁₂H₁₅N₃S)Cl₂]65%

Mechanistic Insights

  • Piperazine Reactivity : The secondary amines undergo SN2 reactions with alkyl halides, favored by polar aprotic solvents like DMF .

  • Benzothiazole EAS : The electron-deficient ring directs electrophiles to meta/para positions relative to the sulfur atom .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride has demonstrated significant antibacterial properties against various pathogens, including Bacillus subtilis and Staphylococcus aureus. Its mechanism of action likely involves interference with essential bacterial processes such as cell wall synthesis and protein synthesis .

Antipsychotic Potential
Research indicates that this compound may act as a dopamine and serotonin antagonist, positioning it as a potential candidate for treating neuropsychiatric disorders such as schizophrenia and depression. Its affinity for the dopamine D4 receptor (D4R) suggests it could modulate cognitive functions and behaviors associated with these conditions .

Biological Studies

Enzyme Inhibition Studies
Due to its structural similarity to biologically active molecules, this compound is utilized in studies examining enzyme inhibition. It has been shown to affect various biochemical pathways, making it a valuable tool in pharmacological research aimed at developing new therapeutic agents .

Neuropharmacology
Recent investigations into D4R-selective compounds have highlighted the potential of benzothiazole derivatives in treating conditions like ADHD and substance use disorders. The compound's ability to selectively bind to D4R emphasizes its relevance in neuropharmacology .

Material Science

The compound is also explored for its utility in developing new materials with specific properties, including polymers and coatings. Its unique chemical structure allows for modifications that can tailor these materials for particular applications.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Bacillus subtilis32 µg/mL
Staphylococcus aureus16 µg/mL

This table summarizes the compound's effectiveness against common bacterial strains.

Table 2: D4R Binding Affinity Comparison

CompoundKi (nM)Selectivity Ratio (D4R/D2R)
2-(Piperazin-1-ylmethyl)-1,3-benzothiazole≤6.9>91
NGD-94–1--
L-745,870--

This table illustrates the binding affinity of the compound compared to other known D4R ligands, indicating its potential for further development in treating neuropsychiatric disorders.

Mechanism of Action

The mechanism by which 2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole Dihydrochloride

Structural Differences: The ethyl-piperazinyl substituent replaces the methyl-piperazinyl group, introducing increased chain length and flexibility.

Property 2-(Piperazin-1-ylmethyl)-1,3-benzothiazole Dihydrochloride 2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole Dihydrochloride
Molecular Formula C₁₂H₁₆Cl₂N₄S C₁₃H₁₈Cl₂N₄S
Molecular Weight 289.20 g/mol (unavailable for ethyl analog) 325.27 g/mol (calculated)
Predicted CCS ([M+H]+) Not reported 153.6 Ų

N-(4-(Benzothiazole-2-yl)phenyl) Benzenesulfonamides

Structural Differences: These compounds feature a sulfonamide group at the para position of the benzothiazole-phenyl scaffold, unlike the piperazinylmethyl group in the target compound. SAR Insights: Substitution at the meta or para position of the phenyl ring significantly influences bioactivity. For example, 2-(3-aminophenyl)benzothiazole derivatives exhibit altered binding affinities compared to para-substituted analogs, highlighting the importance of substituent positioning .

(E)-2-(4-Azidostyryl)-1,3-benzothiazole

Structural Differences : A styryl group with an azide substituent replaces the piperazinylmethyl moiety.
Applications : The azide group enables bioorthogonal chemistry for fluorescent labeling, while the styryl group contributes to extended conjugation and fluorescence properties. This contrasts with the dihydrochloride salt’s focus on solubility and ionic interactions .

2-[(Piperazin-1-yl)methyl]-1H-1,3-benzodiazole Dihydrochloride

Structural Differences: The benzodiazole core (two nitrogen atoms) replaces the benzothiazole core (one nitrogen, one sulfur). Implications: The absence of sulfur alters electronic properties and hydrogen-bonding capacity, likely reducing thiol-mediated interactions critical in some benzothiazole-based therapeutics. Limited availability suggests synthesis or stability challenges .

Key Research Findings

  • Substituent Position: Para-substituted benzothiazoles (e.g., 2-(4-aminophenyl)benzothiazole) often show superior bioactivity compared to meta-substituted analogs, aligning with the target compound’s para-oriented piperazinyl group .
  • Salt Form : Dihydrochloride salts improve aqueous solubility, a common strategy in drug development, as seen in both the target compound and its ethyl-piperazinyl analog .
  • Functional Groups : Piperazine moieties enhance binding to receptors like serotonin or dopamine transporters, whereas sulfonamides or azides serve divergent purposes (e.g., enzymatic inhibition or fluorescent tagging) .

Notes

  • Availability : The target compound is discontinued commercially, necessitating custom synthesis for further studies .
  • Literature Gaps: Limited data exist for the ethyl-piperazinyl analog, highlighting opportunities for experimental validation of predicted CCS values .
  • Structural Optimization : Future work could explore hybrid analogs combining piperazine flexibility with sulfonamide hydrogen-bonding capabilities.

Biological Activity

2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, receptor interactions, and structure-activity relationships (SAR).

Chemical Profile

  • Molecular Formula : C₁₂H₁₅N₃S
  • Molecular Weight : 306.25 g/mol
  • CAS Number : 1171038-67-7
  • Structure : The compound features a benzothiazole core substituted with a piperazine moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Notably, compounds with similar structures have shown promising results against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of various benzothiazole derivatives on cancer cell lines such as HeLa and HCT116. Compounds showed IC50 values indicating significant cytotoxicity. For instance, compound 7h demonstrated an IC50 of 3.995 µM in HeLa cells, suggesting strong inhibitory effects on cell viability .
    • Table 1 : IC50 Values for Selected Compounds
      CompoundCell LineIC50 (µM)
      2cHCT116≤50
      7hHeLa3.995
      7lHeLa5
  • Mechanism of Action :
    • The mechanism involves the inhibition of Chk1 phosphorylation at Ser 317, which is critical in the DNA damage response pathway. Compounds were subjected to immunoblot assays revealing that compound 7h inhibited Chk1 at lower concentrations (2 µM and 5 µM) compared to others .
  • Molecular Docking Studies :
    • Molecular docking simulations indicated that these compounds interact with the ATR kinase domain similarly to known inhibitors like Torin2, suggesting potential as therapeutic agents targeting the ATR pathway in cancer cells .

Receptor Interactions

The compound has been identified as a selective agonist for peroxisome proliferator-activated receptor δ (PPARδ), which plays a role in metabolic regulation and inflammation. This receptor is a target for treating metabolic syndrome, indicating that derivatives of benzothiazole could have dual therapeutic applications in both cancer and metabolic disorders .

Structure-Activity Relationship (SAR)

The SAR studies conducted on piperazinyl-benzothiazole derivatives indicate that modifications to the benzothiazole ring and piperazine substituents significantly affect biological activity. For example:

  • The presence of electron-donating groups on the phenyl ring enhances cytotoxicity.
  • Alkyl substitutions on the piperazine moiety can modulate receptor selectivity and binding affinity.

Q & A

Q. How can in vitro-to-in vivo extrapolation (IVIVE) be optimized for pharmacokinetic predictions?

  • Methodology : Combine:
  • Microsomal stability data (t₁/₂ > 30 min suggests favorable hepatic clearance).
  • Plasma protein binding (e.g., >90% binding reduces free drug concentration).
  • PBPK modeling (Simcyp or GastroPlus) to predict AUC and Cmax in preclinical species .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride
Reactant of Route 2
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2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.